1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound features a unique structure that combines a benzhydryl group with a pyrazolo[1,5-a]pyrimidine moiety, making it a subject of interest in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
This compound interacts with its target, DDR1, by inhibiting its activation . It is a selective and orally bioavailable DDR1 inhibitor . The inhibition of DDR1 activation is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of ddr1 activation suggests that it may impact pathways related to cell proliferation and survival, which are critical in cancer progression .
Pharmacokinetics
It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of DDR1 activation by this compound can potentially lead to the suppression of cancer cell proliferation and survival . This suggests that it may have therapeutic applications in the treatment of cancer .
Preparation Methods
Chemical Reactions Analysis
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine ring or the benzhydryl group .
Scientific Research Applications
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:
Comparison with Similar Compounds
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea: This compound features a similar structure but with a propyl group instead of a direct attachment to the pyrazolo[1,5-a]pyrimidine ring.
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propylamine: This derivative has an amine group instead of a urea group, which can lead to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFOGRHIQAHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.